molecular formula C19H23ClN2O3S B14953474 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(2,4,6-trimethylphenyl)glycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(2,4,6-trimethylphenyl)glycinamide

Cat. No.: B14953474
M. Wt: 394.9 g/mol
InChI Key: GFFGCOWCOFAEIE-UHFFFAOYSA-N
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(2,4,6-trimethylphenyl)glycinamide is a synthetic organic compound characterized by its complex structure, which includes a sulfonyl group, a chlorophenyl group, and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(2,4,6-trimethylphenyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzenesulfonyl chloride with ethylamine to form N-ethyl-4-chlorobenzenesulfonamide. This intermediate is then reacted with 2,4,6-trimethylphenylglycine under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(2,4,6-trimethylphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(2,4,6-trimethylphenyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(2,4,6-trimethylphenyl)glycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activity. The chlorophenyl and trimethylphenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide
  • N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)-N~1~-(2-furylmethyl)glycinamide
  • N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N~1~-(2-methylphenyl)glycinamide

Uniqueness

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(2,4,6-trimethylphenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group and the trimethylphenyl group differentiates it from other similar compounds, potentially leading to different reactivity and biological activity profiles.

Properties

Molecular Formula

C19H23ClN2O3S

Molecular Weight

394.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-ethylamino]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C19H23ClN2O3S/c1-5-22(26(24,25)17-8-6-16(20)7-9-17)12-18(23)21-19-14(3)10-13(2)11-15(19)4/h6-11H,5,12H2,1-4H3,(H,21,23)

InChI Key

GFFGCOWCOFAEIE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)NC1=C(C=C(C=C1C)C)C)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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